molecular formula C24H50O4 B1277908 Triethylene glycol monooctadecyl ether CAS No. 4439-32-1

Triethylene glycol monooctadecyl ether

Cat. No.: B1277908
CAS No.: 4439-32-1
M. Wt: 402.7 g/mol
InChI Key: KPRFGGDCSHOVQB-UHFFFAOYSA-N
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Description

It is part of the glycol ether family, which consists of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . This compound is known for its excellent solubility properties and is commonly used in various industrial and scientific applications.

Scientific Research Applications

Triethylene glycol monooctadecyl ether has a wide range of applications in scientific research, including:

Safety and Hazards

Triethylene glycol monooctadecyl ether should be handled with personal protective equipment/face protection . It should be ensured that there is adequate ventilation during handling . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided .

Future Directions

Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They have excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The future directions for Triethylene glycol monooctadecyl ether could involve exploring its potential applications in various industries due to its unique properties.

Mechanism of Action

Target of Action

Triethylene glycol monooctadecyl ether, also known as C18E3, is a non-ionic compound . It is primarily used as a reagent for solubilizing membrane proteins . The primary targets of this compound are therefore the membrane proteins of cells .

Mode of Action

It is known that the compound interacts with its targets, the membrane proteins, by solubilizing them . This interaction and the resulting changes in the membrane proteins’ structure and function are key to the compound’s overall effect.

Biochemical Pathways

A study on a similar compound, triethylene glycol monododecyl ether, showed that it underwent biodegradation under certain conditions . This suggests that this compound may also interact with various biochemical pathways involved in biodegradation.

Pharmacokinetics

It is known that the compound is non-ionic , which may influence its absorption and distribution within the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a study found that the evaporation resistance of a similar compound, ethylene glycol monooctadecyl ether, decreased in the presence of wind This suggests that environmental conditions such as wind speed may also influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol monooctadecyl ether is typically synthesized through the reaction of octadecanol with triethylene glycol in the presence of an acid catalyst. The reaction involves the etherification of the hydroxyl group of octadecanol with the hydroxyl groups of triethylene glycol. The reaction conditions usually include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification processes. The reaction is carried out in reactors equipped with distillation columns to continuously remove water and other by-products. The final product is then purified through distillation or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol monooctadecyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethylene glycol monooctadecyl ether
  • Diethylene glycol monooctadecyl ether
  • Polyethylene glycol monooctadecyl ether

Uniqueness

Triethylene glycol monooctadecyl ether is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it an effective surfactant and solubilizing agent compared to other similar compounds. Its longer ethylene glycol chain allows for better solubility and interaction with hydrophobic molecules .

Properties

IUPAC Name

2-[2-(2-octadecoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h25H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRFGGDCSHOVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891638
Record name 2-{2-[2-(octadecyloxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4439-32-1
Record name Triethylene glycol monooctadecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Steareth-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(octadecyloxy)ethoxy]ethoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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